(1s)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(1S)-1-(oxan-3-yl)ethanol |
InChI |
InChI=1S/C7H14O2/c1-6(8)7-3-2-4-9-5-7/h6-8H,2-5H2,1H3/t6-,7?/m0/s1 |
InChI Key |
AOPALUZHZDSZTL-PKPIPKONSA-N |
Isomeric SMILES |
C[C@@H](C1CCCOC1)O |
Canonical SMILES |
CC(C1CCCOC1)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two major stages:
- Construction of the tetrahydropyran ring system.
- Introduction or transformation of the ethan-1-ol substituent at the 3-position.
The stereochemistry (1s configuration) is controlled through chiral precursors or asymmetric synthesis techniques.
Method 1: Reduction of (1s)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one
One common preparation route involves the reduction of the corresponding ketone, (1s)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one, to the target alcohol.
- Starting Material: (1s)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one
- Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
- Solvent: Methanol or tetrahydrofuran (THF)
- Conditions: Controlled temperature (0°C to room temperature) to avoid over-reduction or side reactions
- Outcome: High yield of this compound with retention of stereochemistry
This method is widely used due to its simplicity and efficiency in converting the ketone to the corresponding chiral alcohol without racemization.
Method 2: Acid-Catalyzed Cyclization and Subsequent Functionalization
Another approach involves the acid-catalyzed cyclization of suitable diol precursors to form the tetrahydropyran ring, followed by functional group transformations to install the ethan-1-ol moiety.
- Precursors: 1,5-hexanediol or similar polyols
- Catalyst: Acid such as hydrochloric acid (HCl) or sulfuric acid (H2SO4)
- Conditions: Heating at moderate temperatures (~60°C)
- Post-cyclization: Introduction of ethan-1-ol functionality via selective oxidation and reduction steps or nucleophilic substitution reactions
- Purification: Crystallization and flash chromatography to isolate the pure compound
This method allows the construction of the tetrahydropyran ring with stereochemical control and subsequent installation of the alcohol group.
Method 3: Enzymatic or Biocatalytic Reduction
Recent advances include enzymatic reduction of the ketone precursor using alcohol dehydrogenases to obtain the chiral alcohol with high enantioselectivity.
- Enzymes: Alcohol dehydrogenase variants
- Cofactors: NADH or NADPH
- Conditions: Mild aqueous media, ambient temperature
- Advantages: High stereoselectivity, environmentally friendly conditions
Though less common industrially, this method is valuable for producing enantiomerically pure this compound for pharmaceutical applications.
Industrial Process Notes
A patent describes a process involving precipitation, acid treatment, and base neutralization steps for related tetrahydropyranyl compounds, which can be adapted for this compound's synthesis.
- Precipitation at 20 ± 5°C for 6–24 hours
- Acid hydrolysis with 30% aqueous HCl at 0–15°C for 0.5–5 hours to detach protecting groups
- Neutralization with ammonia water (25%) at low temperature
- Isolation by filtration, washing, and drying at reduced pressure around 50–60°C
This process highlights the importance of temperature control and purification steps to obtain high-purity products.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Stereochemical Control | Notes |
|---|---|---|---|---|---|
| Reduction of Ketone | (1s)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one | NaBH4 or LiAlH4, MeOH or THF, 0–25°C | 80–95 | High | Simple, efficient, widely used |
| Acid-Catalyzed Cyclization | 1,5-Hexanediol or similar diol | HCl or H2SO4, 60°C, followed by functionalization | 40–50 | Moderate to High | Multi-step, allows ring construction |
| Enzymatic Reduction | Ketone precursor | Alcohol dehydrogenase, NADH, aqueous medium | 70–90 | Very High | Environmentally friendly, high enantioselectivity |
| Industrial Precipitation Process | Protected intermediates | Acid hydrolysis, base neutralization, filtration | Not specified | High | Scalable, temperature and pH sensitive |
Analytical and Characterization Techniques
To confirm the successful preparation and purity of this compound, the following techniques are recommended:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify ring structure and substitution pattern.
- Mass Spectrometry (MS): Molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC): Including chiral columns to assess enantiomeric excess.
- Infrared (IR) Spectroscopy: To confirm functional groups such as hydroxyl (–OH).
- Melting Point Determination: For purity assessment in solid samples.
These methods ensure the compound meets the required chemical and stereochemical specifications.
Chemical Reactions Analysis
Types of Reactions
(1s)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents for substitution reactions include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce different alcohol derivatives.
Scientific Research Applications
(1s)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme activity, metabolic pathways, and cellular processes.
Industry: The compound is used in the production of specialty chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of (1s)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the context in which the compound is used and the specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectroscopic Comparisons
Table 1: Key NMR Data of Ethanol Derivatives
*Inferred based on THP’s electron-donating effects and steric environment. The THP ring’s oxygen may deshield the hydroxyl proton compared to aromatic analogues.
Reaction Compatibility
- Reductive Amination : Sodium triacetoxyborohydride (STAB) is effective for reductive amination of THP-containing amines, as seen in the synthesis of N-{(1R,3S)-3-isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine . This suggests compatibility of the THP group with borohydride reagents.
- Steric Challenges : Bulkier substituents (e.g., THP vs. pyridyl) may reduce reaction rates in nucleophilic substitutions.
Q & A
Q. What are the common synthetic routes for preparing (1S)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-ol, and what key reaction conditions influence stereoselectivity?
- Methodological Answer : The enantioselective synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 1-(tetrahydro-2H-pyran-3-yl)ethan-1-one) using chiral catalysts. For example:
- Catalytic Hydrogenation : Employing Ru-BINAP complexes under H₂ pressure to achieve high enantiomeric excess (ee) .
- Organocatalytic Methods : Using proline-derived catalysts for dynamic kinetic resolution in THF or toluene .
- Enzymatic Reduction : Lipases or ketoreductases in aqueous-organic biphasic systems .
Key factors affecting stereoselectivity include solvent polarity, temperature, and catalyst loading.
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst/Enzyme | Solvent | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ru-BINAP Hydrogenation | Ru/(S)-BINAP | MeOH | 95 | 85 | |
| Proline Organocatalysis | L-Proline derivative | Toluene | 88 | 78 | |
| Enzymatic Reduction | KRED-101 | Phosphate buffer | 92 | 90 |
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.50–1.70 ppm (pyran ring protons), δ 3.30–4.10 ppm (pyran oxygenated CH₂), and δ 4.40 ppm (CH-OH) confirm the structure.
- ¹³C NMR : Signals for the quaternary carbon (C-3 of pyran) and the chiral center (C-1) at ~75 ppm .
- IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and C-O vibrations (1100–1050 cm⁻¹).
- Chiral HPLC : Using columns like Chiralpak AD-H to determine enantiopurity (ee >98% for (1S)-enantiomer) .
Q. What are the typical oxidation products of this compound, and under what conditions are they formed?
- Methodological Answer :
- Oxidation to Ketone : Using pyridinium chlorochromate (PCC) in dichloromethane yields 1-(tetrahydro-2H-pyran-3-yl)ethan-1-one.
- Over-Oxidation Risks : Strong oxidants like KMnO₄ may degrade the pyran ring; milder conditions (e.g., TEMPO/NaClO) are preferred for selectivity .
Advanced Research Questions
Q. How can computational chemistry predict and optimize the enantiomeric excess (ee) in asymmetric synthesis of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Modeling transition states for hydrogenation or enzymatic reduction to calculate activation barriers and predict ee. For example, B3LYP/6-31G* simulations align with experimental ee values (±5% error) .
- Molecular Dynamics (MD) : Simulate solvent effects on catalyst-substrate interactions to optimize reaction media (e.g., THF vs. MeOH) .
Q. What strategies resolve contradictions in reaction yield data during scale-up from laboratory to pilot plant?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, agitation rate) affecting yield. For instance, agitation >500 rpm reduces mass transfer limitations in hydrogenation .
- Continuous Flow Systems : Mitigate exothermicity and improve mixing in organocatalytic reactions, enhancing reproducibility .
Q. How does the stereochemistry of this compound influence its biological interactions, and what methods validate these effects?
- Methodological Answer :
- Molecular Docking : Compare (1S) and (1R) enantiomers' binding affinities to target enzymes (e.g., oxidoreductases).
- X-ray Crystallography : Resolve co-crystal structures with proteins to confirm stereospecific binding pockets .
- In Vitro Assays : Test enantiomers against cell lines (e.g., HepG2) to correlate chirality with cytotoxicity or metabolic activity .
Data Analysis & Optimization
Q. What statistical approaches are recommended for analyzing variability in synthetic yields across batches?
- Methodological Answer :
- Multivariate Analysis (MVA) : Principal Component Analysis (PCA) to correlate impurity profiles (e.g., by GC-MS) with yield fluctuations.
- Control Charts : Monitor process stability using Shewhart charts for critical quality attributes (CQAs) like ee and purity .
Safety & Handling
Q. What are the key safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
